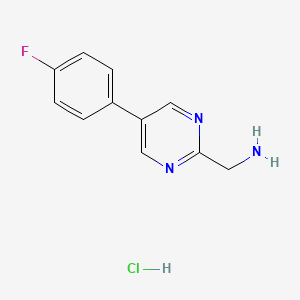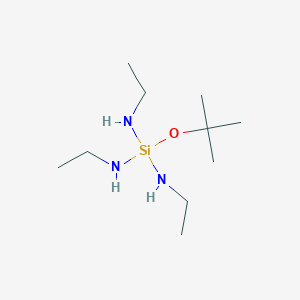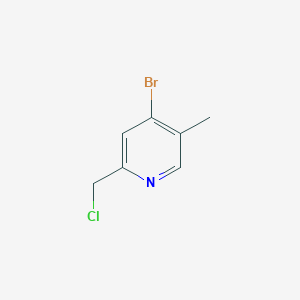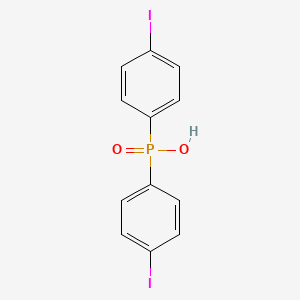
(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a fluorophenyl group attached to a pyrimidine ring, with a methanamine group and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine ring.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidine ring contributes to its overall stability and reactivity. The methanamine group may facilitate its interaction with biological molecules, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **(4-Fluorophenyl)pyrimidin-2-YL)methanamine
- **(5-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride
- **(5-(4-Bromophenyl)pyrimidin-2-YL)methanamine hydrochloride
Uniqueness
(5-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C11H11ClFN3 |
|---|---|
Peso molecular |
239.67 g/mol |
Nombre IUPAC |
[5-(4-fluorophenyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FN3.ClH/c12-10-3-1-8(2-4-10)9-6-14-11(5-13)15-7-9;/h1-4,6-7H,5,13H2;1H |
Clave InChI |
ZQEJZVNSLNTMGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(N=C2)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)



![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)

![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
